2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine
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Overview
Description
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an ethanamine moiety attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine typically involves the nucleophilic substitution reaction of 2-chloro-4-(trifluoromethyl)phenol with an appropriate ethanamine derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide (DMSO) or toluene, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of efficiency and scalability. For instance, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid can be performed in a continuous flow droplet format using mixed acid systems . This method ensures high yield and purity of the final product while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
Major products formed from these reactions include various substituted phenoxy derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine has diverse applications in scientific research:
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenoxy ring.
2-Chloro-4-(trifluoromethyl)phenol: Lacks the ethanamine moiety, making it less versatile in certain applications.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring, offering different reactivity and applications.
Uniqueness
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine is unique due to the combination of its chloro, trifluoromethyl, and ethanamine groups, which confer distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGRSCFBUATVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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